Enhanced Lipophilicity (ΔXLogP3 = +0.4) Versus 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
The target compound has a computed XLogP3-AA of 2.1, while the comparator 1-(3-bromo-5-chloropyridin-2-yl)ethanol (CAS 1374651-62-3) shows a value of 1.7 [1][2]. This +0.4 log unit increase indicates higher lipophilicity, which correlates with improved passive membrane permeability and potentially enhanced oral bioavailability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 1-(3-Bromo-5-chloropyridin-2-yl)ethanol: 1.7 |
| Quantified Difference | +0.4 log units |
| Conditions | PubChem 2025.09.15 release, computed by XLogP3 3.0 algorithm |
Why This Matters
A higher XLogP3 value suggests superior membrane crossing, a critical parameter in CNS drug discovery and PROTAC linker design where passive cellular uptake is required.
- [1] PubChem Compound Summary CID 126455484: 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126455484 View Source
- [2] PubChem Compound Summary CID 71744171: 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71744171 View Source
